molecular formula C10H16Cl2N2 B1320017 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride CAS No. 1003561-86-1

3-Pyrrolidin-2-ylmethylpyridine dihydrochloride

Cat. No.: B1320017
CAS No.: 1003561-86-1
M. Wt: 235.15 g/mol
InChI Key: SNVVKNGYBOQTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Pyrrolidin-2-ylmethylpyridine dihydrochloride” is a unique chemical provided to early discovery researchers . It has an empirical formula of C10H16Cl2N2 and a molecular weight of 235.15 . The SMILES string representation is Cl.Cl.C1CNC(C1)Cc2cccnc2 .


Molecular Structure Analysis

The InChI representation of the molecule is 1S/C10H14N2.2ClH/c1-3-9(8-11-5-1)7-10-4-2-6-12-10;;/h1,3,5,8,10,12H,2,4,6-7H2;2*1H . This indicates the presence of a pyrrolidine ring attached to a pyridine ring via a methylene bridge.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 235.15 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

3-Pyrrolidin-2-ylmethylpyridine dihydrochloride is a significant compound in medicinal chemistry. A study by Smaliy et al. (2011) discusses a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, highlighting its importance in medicinal chemistry due to its rigid diamine structure. This compound, by extension, indicates the relevance of pyrrolidine derivatives in drug development (Smaliy et al., 2011).

Biological Effects and Applications

Pyrrolidines, including derivatives like this compound, are significant in pharmaceutical and industrial applications. Żmigrodzka et al. (2022) emphasize that pyrrolidines show biological effects and are used in medicine, as well as in industries such as dye and agrochemical manufacturing. This underscores the compound's potential versatility in various scientific applications (Żmigrodzka et al., 2022).

Coordination Chemistry and Luminescence

In coordination chemistry, derivatives of pyridine, which are structurally related to this compound, are used as ligands. Halcrow (2005) discusses the synthesis and complex chemistry of pyridine derivatives, highlighting their use in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical properties (Halcrow, 2005).

Antimicrobial Activity

Some pyrrolidine derivatives demonstrate significant antimicrobial activity. A study by Bogdanowicz et al. (2013) reports the synthesis of novel cyanopyridine derivatives from a pyrrolidine precursor, showing promising antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).

Chemosensor Applications

A pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized, serving as a selective chemosensor for Al(3+) ions, as reported by Maity and Govindaraju (2010). This application is particularly relevant to the analytical and environmental chemistry fields (Maity & Govindaraju, 2010).

Catalysis and Asymmetric Synthesis

This compound related compounds are used in catalysis and asymmetric synthesis. For instance, Yan-fang (2008) describes a new organocatalyst based on a pyrrolidine derivative, effectively catalyzing asymmetric Michael addition, highlighting the significance in synthetic chemistry (Cui Yan-fang, 2008).

Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies

Pyrrolidine derivatives, closely related to this compound, have been studied for their potential in treating various infections. Haddad et al. (2015) synthesized spiro[pyrrolidin-2,3′-oxindoles] showing in vitro antibacterial, antifungal, antimalarial, and antitubercular activities (Haddad et al., 2015).

Safety and Hazards

The compound is labeled with the pictogram of a skull and crossbones, indicating that it is toxic if swallowed . The safety precautionary statements include P301+P310, which means if swallowed, immediately call a poison center or doctor .

Properties

IUPAC Name

3-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-3-9(8-11-5-1)7-10-4-2-6-12-10;;/h1,3,5,8,10,12H,2,4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVVKNGYBOQTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592086
Record name 3-[(Pyrrolidin-2-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003561-86-1
Record name 3-[(Pyrrolidin-2-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.